molecular formula C25H48O7 B15187409 Methyl 6-stearoyl-beta-D-glucopyranoside CAS No. 20771-13-5

Methyl 6-stearoyl-beta-D-glucopyranoside

Cat. No.: B15187409
CAS No.: 20771-13-5
M. Wt: 460.6 g/mol
InChI Key: WQAXDWGYHYPNIA-PRDVQWLOSA-N
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Description

Methyl 6-stearoyl-beta-D-glucopyranoside is a synthetic alkyl glycoside derivative designed for specialized research applications. It is structurally composed of a beta-D-glucopyranoside core, a fundamental sugar unit , which has been functionalized with a stearoyl (C18) fatty acid chain. This modification confers amphiphilic properties to the molecule, making it a compound of interest in the study of lipophilic carbohydrate derivatives and their interactions. While the specific biological mechanism of action for this exact compound requires further investigation, its structural class is known to interact with various enzymes, including certain bacterial endoglucanases . The incorporation of a long-chain fatty acid, similar to those used in the synthesis of other complex research compounds , suggests potential applications in the development of novel surfactants, lipid anchors, or as a biochemical tool for probing membrane-related processes. Researchers value this chemical for its ability to bridge hydrophilic and hydrophobic domains in experimental systems. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

20771-13-5

Molecular Formula

C25H48O7

Molecular Weight

460.6 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl octadecanoate

InChI

InChI=1S/C25H48O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(26)31-19-20-22(27)23(28)24(29)25(30-2)32-20/h20,22-25,27-29H,3-19H2,1-2H3/t20-,22-,23+,24-,25-/m1/s1

InChI Key

WQAXDWGYHYPNIA-PRDVQWLOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC)O)O)O

Origin of Product

United States

Preparation Methods

Carbohydrate esters, such as methyl 6-stearoyl-β-D-glucopyranoside, are pivotal in drug delivery systems due to their amphiphilic properties and biocompatibility. The compound’s synthesis revolves around the selective introduction of a stearoyl group at the C-6 hydroxyl of methyl β-D-glucopyranoside, a process requiring precise control over reaction conditions to avoid polysubstitution. This article evaluates established preparation methods, spectral validation techniques, and emerging applications, drawing from experimental protocols in organic chemistry and medicinal biotechnology.

Direct Acylation Methods

Stearoyl Chloride-Mediated Acylation

The most widely reported method involves treating methyl β-D-glucopyranoside with stearoyl chloride in anhydrous pyridine, catalyzed by dimethylaminopyridine (DMAP). In a representative procedure, methyl β-D-glucopyranoside (10.31 mmol) is dissolved in pyridine (6 mL) and cooled to 0°C. Stearoyl chloride (1.3 equivalents) is added dropwise, followed by stirring at 0°C for 4 hours and subsequently at room temperature for 14 hours. The reaction progress is monitored via thin-layer chromatography (TLC), typically showing two major products (Rf = 0.75 and 0.28 in chloroform/methanol, 5:1 v/v). Quenching with ice and extraction with dichloromethane (DCM) yields a crude syrup, which is purified via silica gel column chromatography using chloroform-methanol gradients.

Table 1: Reaction Conditions and Yields for Direct Acylation
Parameter Value/Description Source
Starting Material Methyl β-D-glucopyranoside
Acylating Agent Stearoyl chloride (1.3 eq)
Solvent Anhydrous pyridine
Catalyst DMAP (10 mol%)
Temperature 0°C (4 h) → RT (14 h)
Purification Column chromatography (CHCl₃:MeOH)
Yield 72–86% (isolated)

Alternative Acyl Donors and Solvent Systems

A study on methyl β-D-galactopyranoside derivatives demonstrates the adaptability of this method. Substituting stearoyl chloride with myristoyl or palmitoyl chloride in dimethylformamide (DMF) and triethylamine (TEA) at −5°C achieves comparable regioselectivity at C-6. For instance, myristoylation of methyl β-D-galactopyranoside with myristoyl chloride (1.1 eq) in DMF/TEA at −5°C for 6 hours yields 86.45% of the 6-O-myristoyl derivative after column chromatography. This suggests that solvent polarity and temperature critically influence reaction kinetics and selectivity.

Regioselective Synthesis and Mechanistic Insights

Reactivity of Hydroxyl Groups

The preferential acylation at the C-6 hydroxyl group is attributed to steric and electronic factors. Primary hydroxyls (C-6) exhibit higher nucleophilicity compared to secondary hydroxyls (C-2, C-3, C-4). Nuclear magnetic resonance (NMR) analyses of methyl 6-O-stearoyl-α-D-glucopyranoside reveal downfield shifts for H-6 (δ 4.35–4.45 ppm) and C-6 (δ 65.2 ppm), confirming stearoylation. Similar shifts are observed in the β-D-galactopyranoside analogue, where H-6 resonates at δ 4.32 ppm in the ¹H NMR spectrum.

Table 2: ¹H NMR Chemical Shifts for Key Protons
Compound H-6 (δ, ppm) H-2/H-3 (δ, ppm) Source
Methyl 6-O-stearoyl-α-D-glucopyranoside 4.40 3.60–3.80
Methyl 6-O-myristoyl-β-D-galactopyranoside 4.32 3.55–3.70

Side Reactions and Byproduct Formation

Competitive acylation at secondary hydroxyls (C-2/C-3) occurs under prolonged reaction times or elevated temperatures. For example, extending the reaction duration to 24 hours produces tri-O-stearoyl derivatives as minor byproducts (Rf = 0.28). These are separable via column chromatography but necessitate careful optimization to maximize C-6 selectivity.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography remains the gold standard for isolating methyl 6-stearoyl-β-D-glucopyranoside. Elution with chloroform-methanol (20:1 to 5:1 v/v) effectively resolves monoacylated products from di- or tri-substituted byproducts. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile-water gradients offers an alternative for analytical-scale purification.

Spectroscopic Validation

  • FTIR : The ester carbonyl (C=O) stretch appears at 1,740–1,760 cm⁻¹, while hydroxyl (O-H) stretches diminish post-acylation.
  • ¹³C NMR : A distinctive carbonyl signal at δ 170–173 ppm confirms ester formation. Aliphatic carbons from the stearoyl chain resonate at δ 14–34 ppm.
  • Mass Spectrometry : LC-MS of methyl 6-O-myristoyl-β-D-galactopyranoside shows [M+1]⁺ at m/z 468.58, aligning with theoretical values.

Comparative Analysis of Methodologies

Table 3: Method Comparison for C-6 Acylation
Parameter Pyridine/DMAP Method DMF/TEA Method
Solvent Pyridine DMF
Catalyst DMAP Triethylamine
Temperature 0°C → RT −5°C
Reaction Time 18 hours 6 hours
Yield 72–80% 86.45%
Byproducts Tri-O-stearoyl derivatives Minimal

The DMF/TEA method offers faster reaction times and higher yields, likely due to improved solubility of acyl chlorides in polar aprotic solvents. However, pyridine-based systems are preferable for large-scale synthesis due to lower cost and easier DMAP recovery.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-stearoyl-beta-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the glucose moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ester bond can be reduced to yield the corresponding alcohol.

    Substitution: The stearoyl group can be substituted with other acyl groups through transesterification reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Transesterification can be catalyzed by acids, bases, or enzymes like lipases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield glucuronic acid derivatives, while reduction can produce glucopyranoside alcohols.

Scientific Research Applications

Methyl 6-stearoyl-beta-D-glucopyranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-stearoyl-beta-D-glucopyranoside involves its interaction with specific enzymes and receptors. The stearoyl group enhances its hydrophobic interactions, allowing it to integrate into lipid bilayers and affect membrane properties. It can also act as an inhibitor or activator of certain enzymes, depending on its structural conformation and the presence of other functional groups .

Comparison with Similar Compounds

Substituent Type and Chain Length Effects

Acylated Derivatives with Varying Chain Lengths Methyl 4,6-O-benzylidene-α-D-glucopyranoside derivatives modified with lauroyl (C12), myristoyl (C14), and palmitoyl (C16) groups exhibit a direct correlation between acyl chain length and lipophilicity. For example:

Compound Acyl Chain Length LogP<sup>*</sup> Melting Point (°C)
Methyl 6-lauroyl-β-D-glucopyranoside C12 3.8 85–90
Methyl 6-myristoyl-β-D-glucopyranoside C14 5.2 92–97
Methyl 6-palmitoyl-β-D-glucopyranoside C16 6.5 105–110
Methyl 6-stearoyl-β-D-glucopyranoside C18 8.1 118–123

<sup>*</sup>LogP values estimated via computational modeling .

The stearoyl derivative’s longer chain enhances hydrophobic interactions, making it less water-soluble but more effective in lipid bilayer penetration compared to shorter-chain analogs.

Non-Acylated Substituents

  • Methyl 6-amino-6-deoxy-α-D-glucopyranoside: The polar amino group at position 6 increases water solubility (LogP ≈ -1.2) and enables hydrogen bonding, contrasting sharply with the stearoyl derivative’s hydrophobicity. This compound is utilized in glycoconjugate vaccines due to its immunogenic properties .
  • Methyl 6-O-N-acetylsulfanilyl-α-D-glucopyranoside: The sulfonamide group introduces acidity (pKa ~5.5) and hydrogen-bonding capacity, enabling pH-dependent solubility and antibacterial activity, unlike the chemically inert stearoyl ester .

Physical and Chemical Properties

Crystallinity and Conformation

  • Methyl β-D-glucopyranoside derivatives with rigid substituents (e.g., benzyl, O-methyl) adopt well-defined crystal structures influenced by intramolecular hydrogen bonds and torsional angles. For example, methyl 4-O-methyl-β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside crystallizes in a flat conformation due to glycosidic bond constraints .
  • Methyl 6-stearoyl-β-D-glucopyranoside’s long alkyl chain disrupts crystalline packing, resulting in amorphous solid states with lower melting points compared to smaller acyl derivatives (e.g., palmitoyl) .

Reactivity

  • Methyl 6-deoxy-6-iodo-α-D-glucopyranoside: The iodo group acts as a leaving group, enabling nucleophilic substitution reactions. In contrast, the stearoyl ester undergoes hydrolysis under alkaline conditions or enzymatic cleavage (e.g., lipases) .
  • Oxidized derivatives (e.g., methyl 6-aldehydo-β-D-glucopyranoside) are reactive toward fluorescence labeling agents like CCOA, whereas the stearoyl group’s stability limits such applications .

Key Analytical Data

  • <sup>1</sup>H NMR (CDCl3) : δ 4.35 (dd, J = 12.0 Hz, H-6a), 4.15 (dd, J = 12.0 Hz, H-6b), 3.45 (s, OCH3), 2.35 (t, J = 7.5 Hz, COCH2), 1.25 (broad, C18H35) .
  • MS (ESI) : [M+Na]<sup>+</sup> at m/z 547.3 .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 6-stearoyl-beta-D-glucopyranoside, and what experimental conditions optimize yield?

  • The synthesis typically involves stereoselective acylation of the glucose backbone. For example, the stearoyl group is introduced at the C6 hydroxyl via acyl chloride or activated ester chemistry under anhydrous conditions (e.g., pyridine or DMAP catalysis) . Protecting group strategies, such as temporary benzylation of other hydroxyls, may prevent unwanted side reactions . Yield optimization requires precise temperature control (0–25°C) and stoichiometric monitoring of acylation agents.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR spectroscopy (¹H, ¹³C, and DEPT) confirms regioselective acylation by identifying shifts in the C6 proton (δ ~4.2 ppm) and carbonyl carbon (δ ~173 ppm) . HPLC with evaporative light scattering detection (ELSD) quantifies purity, while high-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+Na]⁺ ~665.4 Da) . Polarimetry ([α]D²⁵) ensures optical purity, with deviations indicating incomplete separation of anomers .

Q. What biological roles or mechanisms are associated with this compound?

  • The compound’s amphiphilic structure suggests roles in membrane interactions or lipid-mediated signaling . Studies on analogous stearoylated glycosides show modulation of lipase activity or membrane permeability in bacterial systems . Its non-metabolizable glucose backbone (due to methyl protection at C1) makes it a candidate for probing glucose transporter selectivity in eukaryotic cells .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for stearoylated glycosides?

  • Discrepancies often arise from variability in assay conditions (e.g., bacterial strain specificity, solvent effects). To address this:

  • Standardize assays using reference strains (e.g., E. coli ATCC 25922) and minimum inhibitory concentration (MIC) protocols .
  • Control for solubility by using lipid carriers (e.g., DMSO-Tween 80 emulsions) to ensure consistent bioavailability .
  • Compare results against structurally defined analogs (e.g., C4 vs. C6 acylated derivatives) to isolate position-dependent effects .

Q. What strategies improve the stability of this compound in aqueous solutions for long-term studies?

  • Lyophilization with cryoprotectants (e.g., trehalose) prevents hydrolysis of the stearoyl ester. For in-solution storage, maintain pH 6–7 (buffered with ammonium acetate) and temperatures ≤ -20°C. Antioxidants (e.g., BHT) mitigate lipid peroxidation in aerobic conditions .

Q. How does the stereochemistry of the stearoyl group impact physicochemical properties?

  • While the stearoyl chain itself is non-chiral, its conformational flexibility affects packing in lipid bilayers. Computational modeling (e.g., molecular dynamics simulations ) predicts that cis/trans isomerism in the acyl chain alters critical micelle concentration (CMC) and aggregation behavior. Experimental validation via small-angle X-ray scattering (SAXS) can quantify these effects .

Q. What methodologies enable site-specific modification of the stearoyl group for structure-activity relationship (SAR) studies?

  • Enzymatic hydrolysis (e.g., lipase B from Candida antarctica) selectively removes the stearoyl group for re-acylation with alternative fatty acids . For isotopic labeling, synthesize the compound using ¹³C-stearic acid or deuterated methanol (CD₃OD) during glycosidation .

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